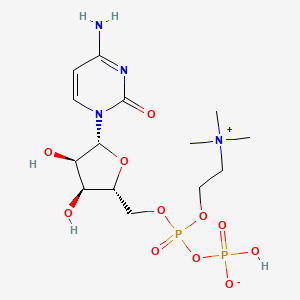
citicoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “citicoline” is a complex organic molecule with significant biochemical relevance. It is a derivative of cytidine, a nucleoside molecule that plays a crucial role in cellular metabolism and the synthesis of nucleic acids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from basic organic molecules. The key steps include:
Formation of the oxolan ring: This involves the cyclization of a suitable precursor to form the oxolan ring structure.
Attachment of the pyrimidinyl group: The pyrimidinyl group is introduced through a nucleophilic substitution reaction.
Phosphorylation: The final step involves the phosphorylation of the hydroxyl group to form the phosphate ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process is optimized for yield and purity, often involving:
Batch reactors: For controlled reaction conditions.
Chromatographic purification: To ensure high purity of the final product.
Quality control: Rigorous testing to confirm the chemical structure and purity.
化学反応の分析
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo group in the pyrimidinyl ring can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include:
Oxidized derivatives: Such as ketones and aldehydes.
Reduced derivatives: Such as alcohols.
Substituted derivatives: Such as alkylated or acylated compounds.
科学的研究の応用
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in the study of nucleic acid metabolism and function.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of pharmaceuticals and biochemical reagents.
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can:
Inhibit enzymes: By binding to the active site and preventing substrate access.
Modulate gene expression: By interacting with nucleic acids and influencing transcription and translation.
Alter cellular metabolism: By participating in metabolic pathways and influencing the production of key metabolites.
類似化合物との比較
Similar Compounds
Cytidine monophosphate: A simpler nucleoside phosphate with similar biochemical properties.
Uridine monophosphate: Another nucleoside phosphate with a different pyrimidine base.
Adenosine monophosphate: A nucleoside phosphate with a purine base.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets and participate in various biochemical pathways. Its trimethylazaniumyl group provides additional functionality, making it a versatile molecule for research and industrial applications.
特性
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[2-(trimethylazaniumyl)ethoxy]phosphoryl] hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O11P2/c1-18(2,3)6-7-26-31(25,29-30(22,23)24)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24)/t9-,11-,12-,13-,31?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOSPTYKMVGFJG-KODKBZJMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)(OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OP(=O)(O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCOP(=O)(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OP(=O)(O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O11P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














